2-[(Tributylstannyl)sulfanyl]ethan-1-ol
Description
2-[(Tributylstannyl)sulfanyl]ethan-1-ol is an organotin compound characterized by a tributylstannyl group (-Sn(C4H9)3) attached to a sulfanyl (-S-) moiety, which is further linked to an ethanol backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in Stille coupling reactions and other tin-mediated transformations .
Properties
CAS No. |
10603-78-8 |
|---|---|
Molecular Formula |
C14H32OSSn |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
2-tributylstannylsulfanylethanol |
InChI |
InChI=1S/3C4H9.C2H6OS.Sn/c3*1-3-4-2;3-1-2-4;/h3*1,3-4H2,2H3;3-4H,1-2H2;/q;;;;+1/p-1 |
InChI Key |
YRPINZSATOBWNS-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tributylstannyl)sulfanyl]ethan-1-ol typically involves the reaction of tributylstannyl chloride with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:
Bu3SnCl+HSCH2CH2OH→Bu3SnSCH2CH2OH+HCl
Industrial Production Methods
Industrial production of 2-[(Tributylstannyl)sulfanyl]ethan-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Tributylstannyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organotin compounds.
Substitution: The tin atom can participate in substitution reactions, where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin derivatives.
Scientific Research Applications
2-[(Tributylstannyl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Tributylstannyl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets. The tin atom can form bonds with nucleophilic centers in biomolecules, leading to potential biological effects. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
2-((Tributylstannyl)methoxy)ethan-1-ol (M2)
Structure and Synthesis: M2 features a tributylstannyl group connected via a methoxy (-O-) bridge to ethanol. It is synthesized in 70% yield via a NaH-mediated reaction between ethylene glycol and tributyl(iodomethyl)stannane in THF/DMSO .
Key Differences :
- Functional Group : The methoxy group in M2 vs. sulfanyl in the target compound. Oxygen’s higher electronegativity may reduce nucleophilicity compared to sulfur.
- Spectral Data : M2’s <sup>1</sup>H NMR shows a singlet at δ 3.76 ppm (JSn-H = 7.3 Hz) for the stannyl-methoxy protons, distinct from the sulfanyl analog’s expected downfield shift due to sulfur’s polarizability .
- Reactivity : M2 is converted to mesylate (M3) and azide (M4) derivatives, suggesting utility as a precursor for further functionalization. Sulfur’s stronger leaving-group ability might enable alternative pathways for the target compound.
2-((Tributylstannyl)methoxy)ethyl Methanesulfonate (M3)
Structure and Synthesis :
M3, a derivative of M2, is synthesized in 99% yield by treating M2 with methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in diethyl ether .
Key Differences :
- Leaving Group : The mesylate group (-OSO2CH3) in M3 facilitates nucleophilic displacement (e.g., azide substitution to form M4). A sulfanyl analog might exhibit different kinetics due to sulfur’s nucleophilicity.
- Applications : M3’s high yield and stability make it a preferred intermediate for introducing azide groups, as seen in M4’s synthesis .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Structure and Relevance: This compound (CAS 9036-19-5) lacks a tin moiety but shares an ethoxyethanol backbone. It is used in industrial applications (e.g., surfactants or solvents) but diverges significantly in reactivity due to the absence of organotin and sulfur groups .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Efficiency: Methoxy-linked organotin compounds (e.g., M2) are synthesized in moderate yields (70%), whereas mesylate derivatives (M3) achieve near-quantitative yields, highlighting the robustness of tin-oxygen bonds in functionalization .
- However, sulfur’s susceptibility to oxidation could limit stability .
- Applications: Organotin alcohols like M2 and M3 are critical for constructing complex molecules (e.g., M4’s azide group), while non-tin analogs (e.g., ) serve niche industrial roles .
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